N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a thiazolopyridazine core, a furan ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The furan ring is then introduced via a coupling reaction, followed by the attachment of the morpholine group through nucleophilic substitution. The final step involves the acylation of the intermediate with 3-chloro-4-fluoroaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process, ensuring consistent quality and reducing the risk of batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using common reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
Thiazolopyridazines: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Furan-containing compounds: Often exhibit antimicrobial and antifungal activities.
Morpholine derivatives: Commonly used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O4S/c22-13-10-12(3-4-14(13)23)24-16(29)11-28-20(30)18-19(17(26-28)15-2-1-7-32-15)33-21(25-18)27-5-8-31-9-6-27/h1-4,7,10H,5-6,8-9,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVFYPJPDFYQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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